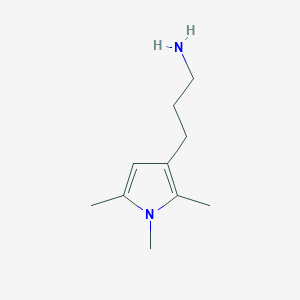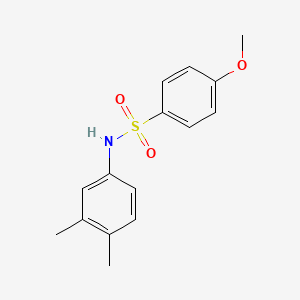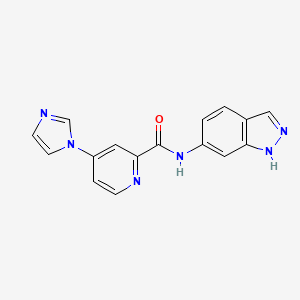
4-Butyl-4-hydroxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Butyl-4-hydroxycyclohexan-1-one, also known as 4-Butyrolactone (GBL), is a cyclic ester that is widely used in scientific research. It is commonly synthesized from gamma-hydroxybutyrate (GHB) and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis of Highly Oxygenated Compounds
4-Hydroxycyclohex-2-en-1-one derivatives, closely related to 4-Butyl-4-hydroxycyclohexan-1-one, have been converted into a family of highly oxygenated compounds, including epoxyvinyltriflates, through a series of epoxidation and rearrangement reactions. These processes highlight the compound's utility in synthesizing complex structures with potential applications in organic synthesis and pharmaceutical research (Evarts & Fuchs, 1999).
Radical Studies and Conformation Analysis
Studies on hydroxycyclohexyl radicals, including 4-methyl-1-hydroxycyclohexyl and 4-t-butyl-1-hydroxycyclohexyl radicals, provide insights into inversion and conformation changes in cyclohexane rings. These investigations are essential for understanding the dynamic behavior of cyclohexane-based radicals in chemical reactions, potentially informing the design of new radical initiators or stabilizers (Lloyd & Causey, 1981).
Catalysis and Polymerization
Research involving hydroxycyclohexyl derivatives, including those structurally similar to this compound, has explored their roles as initiators in the ring-opening polymerization of L-lactide. Such studies underscore the potential of these compounds in developing new catalysts for polymer synthesis, contributing to advancements in materials science and engineering (Ray et al., 2006).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for antitumor activity. These studies reveal the potential medicinal applications of cyclohexanone derivatives in developing novel anticancer agents, showcasing the importance of structural modification in enhancing biological activity (Berry et al., 2005).
properties
IUPAC Name |
4-butyl-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(12)7-4-9(11)5-8-10/h12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDTSPPPUSOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(=O)CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)
![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635551.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)


![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)
![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)
![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)